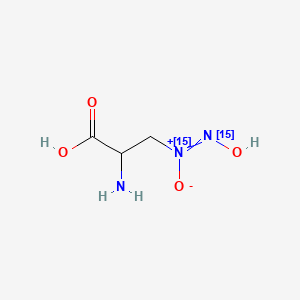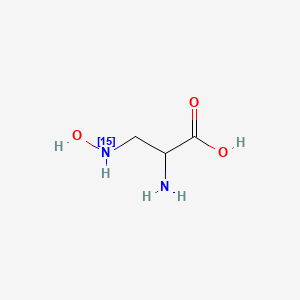
2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine” is a complex organic compound. It likely belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring . These compounds are known to have various biological activities and are used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrazolo[3,4-b]pyridines have been synthesized using various strategies . For instance, one method involves a sequential opening/closing cascade reaction . Another method involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound may exhibit tautomeric forms, similar to other heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the functional groups present in the molecule. Similar compounds have been used in various reactions, including N-, O-, and S-acylation reactions, as well as the protection of aldehydes as 1,1-diacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Biochemical Interactions
The mutagenic and carcinogenic properties of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound closely related to 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine, are well-documented. The genotoxicity of PhIP necessitates an initial cytochrome P450-mediated N-oxidation followed by N-O-esterification catalyzed typically by N-acetyltransferases and sulfotransferases. This study focused on the urinary excretion of N(2)-(beta-1-glucosiduronyl)-2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a major human urinary N-oxidation metabolite of PhIP, examining its relationship to individual activity levels of cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2). The findings revealed significant individual variations in the metabolite formation, indicating interindividual differences in N-oxidation rates and phase II glucuronidation reactions as key regulatory mechanisms (Stillwell, Sinha, & Tannenbaum, 2002).
Chemical Synthesis and Crystal Structure
In the realm of synthetic chemistry, the study of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and Their Methylsulphinyl Derivatives reveals the synthesis of specific derivatives of chloromethyl-pyridine and their reaction with specific compounds to form methylsulphinyl derivatives. This intricate chemical synthesis also led to the formation of a square-planar copper(II) complex, showcasing the potential of this chemical pathway in synthesizing novel compounds with potential applications in various fields, including pharmaceuticals and material sciences (Ma et al., 2018).
Mutagenic Potency and Structural Isomers
The synthesis of PhIP and its structural isomers, including 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine, has been explored to understand their mutagenic potency. The research highlights how structural features of these heterocyclic amines influence their mutagenic potency, as observed in the Ames test using S. typhimurium strain TA98. The study offers insight into how the resonance between specific groups within the molecules affects their mutagenicity, providing valuable information for the development of safer compounds and understanding carcinogenic mechanisms (Chrisman, Tanga, & Knize, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVKWMIRFROSV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661869 |
Source


|
| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-30-5 |
Source


|
| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

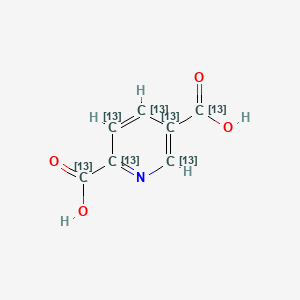
![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)


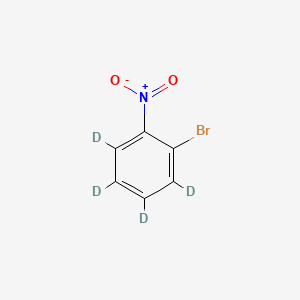

![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
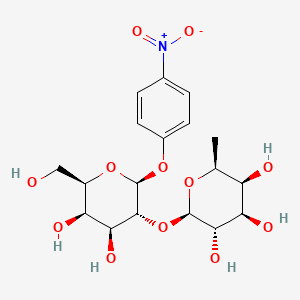
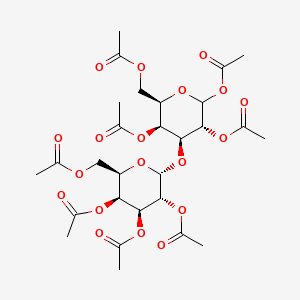
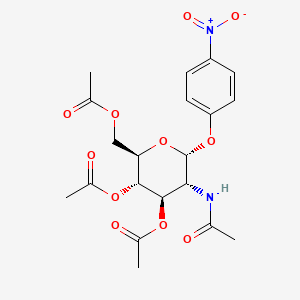
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
